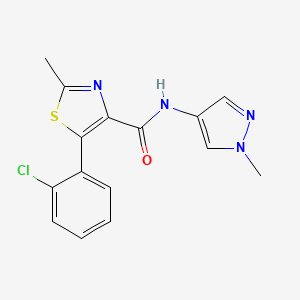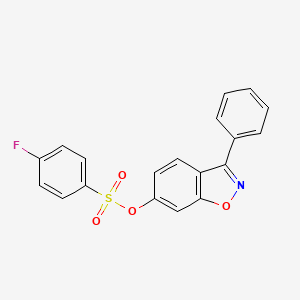![molecular formula C17H19N3O4S B11012305 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine](/img/structure/B11012305.png)
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(METHYLSULFANYL)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)BUTANOIC ACID is a complex organic compound that features a combination of sulfur, nitrogen, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the phenyl group, and the attachment of the butanoic acid moiety. Common synthetic routes may involve:
Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or other aromatic substitution reactions.
Attachment of the Butanoic Acid Moiety: This could be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfur and nitrogen can act as ligands in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the pyridazinone ring.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in treating diseases due to its interaction with biological targets.
Diagnostic Tools: Use in imaging or as biomarkers.
Industry
Agriculture: Potential use as pesticides or herbicides.
Chemical Manufacturing: Use as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this can interact with enzymes or receptors, inhibiting or modulating their activity. The pyridazinone ring can mimic natural substrates or bind to active sites, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their biological activity.
Sulfur-Containing Amino Acids: Like methionine and cysteine, which play crucial roles in biology.
Phenylacetic Acid Derivatives: Common in pharmaceuticals.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which can provide a wide range of chemical reactivity and biological activity. The presence of the pyridazinone ring, phenyl group, and sulfur-containing butanoic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O4S/c1-25-10-9-14(17(23)24)18-15(21)11-20-16(22)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,18,21)(H,23,24)/t14-/m0/s1 |
InChI Key |
ZCVFMPJQBCLCTH-AWEZNQCLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012230.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11012231.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012236.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11012237.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11012239.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11012240.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11012262.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11012264.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11012273.png)

![Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012285.png)
![Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11012298.png)

